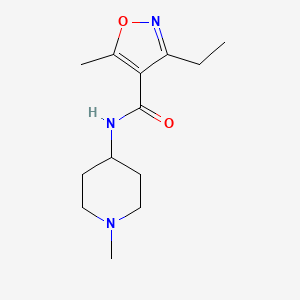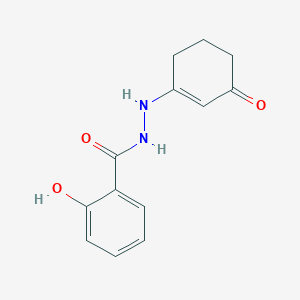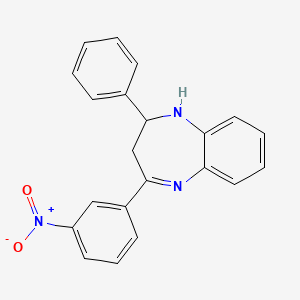![molecular formula C13H12FNO2S B5154001 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as FPMA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioacetamide derivatives and has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases such as neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide and its potential therapeutic applications.
Conclusion
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple and yields a high purity product. 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases such as cancer and inflammation. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Further research is needed to fully understand the potential applications of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide in scientific research.
Synthesemethoden
The synthesis of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with 4-fluorobenzenethiol in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to obtain 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide. This method has been reported to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. Studies have shown that 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFUJYUOGRHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)


![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
